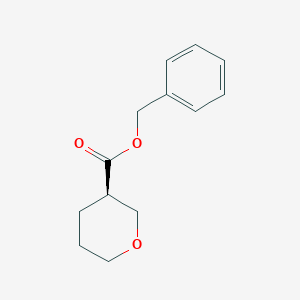
benzyl (3R)-tetrahydropyran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (3R)-tetrahydropyran-3-carboxylate is an organic compound that features a benzyl group attached to a tetrahydropyran ring with a carboxylate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzyl (3R)-tetrahydropyran-3-carboxylate typically involves the esterification of (3R)-tetrahydropyran-3-carboxylic acid with benzyl alcohol. This reaction can be catalyzed by various agents, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction is usually carried out in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as tetrabutylammonium iodide (TBAI) can be employed to promote the esterification reaction under mild conditions, ensuring high purity and yield of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, to form benzaldehyde derivatives.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol or benzyl alkane derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl (3R)-tetrahydropyran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the study of enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of polymers and other advanced materials
Mécanisme D'action
The mechanism of action of benzyl (3R)-tetrahydropyran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets through hydrophobic interactions and π-π stacking. The tetrahydropyran ring provides additional stability and specificity to the compound’s interactions, facilitating its biological activity .
Comparaison Avec Des Composés Similaires
Benzyl acetate: Similar in structure but with an acetate group instead of a tetrahydropyran ring.
Benzyl benzoate: Contains a benzoate group instead of a tetrahydropyran ring.
Benzyl alcohol: Lacks the carboxylate and tetrahydropyran functionalities.
Uniqueness: Benzyl (3R)-tetrahydropyran-3-carboxylate is unique due to the presence of the tetrahydropyran ring, which imparts distinct chemical and biological properties. This ring structure enhances the compound’s stability and specificity in various reactions and interactions, making it a valuable intermediate in organic synthesis and drug development .
Propriétés
Formule moléculaire |
C13H16O3 |
|---|---|
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
benzyl (3R)-oxane-3-carboxylate |
InChI |
InChI=1S/C13H16O3/c14-13(12-7-4-8-15-10-12)16-9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m1/s1 |
Clé InChI |
KJVDXMGNDGFNOF-GFCCVEGCSA-N |
SMILES isomérique |
C1C[C@H](COC1)C(=O)OCC2=CC=CC=C2 |
SMILES canonique |
C1CC(COC1)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tetrasodium;3-[(2E)-2-[(4E)-4-[(E)-[(4Z)-4-[(E)-[8-[(2,4-diamino-5-nitrophenyl)diazenyl]-1-oxo-5-sulfonatonaphthalen-2-ylidene]hydrazinylidene]-6-sulfonatonaphthalen-1-ylidene]hydrazinylidene]naphthalen-1-ylidene]hydrazinyl]naphthalene-1,5-disulfonate](/img/structure/B12099681.png)
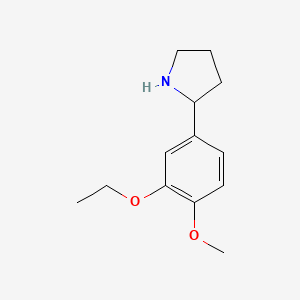
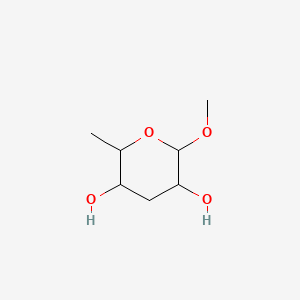

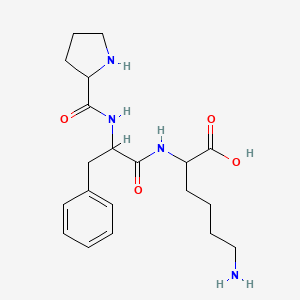






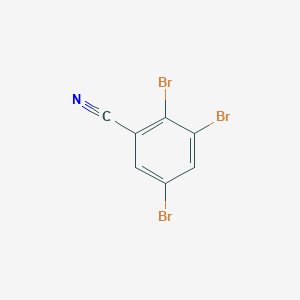

![2,3,12,13-Tetrathia-9,16-diazapentacyclo[12.6.0.04,11.05,9.016,20]icosane](/img/structure/B12099765.png)
